

In Vitro Characterization of GSK-1440115: A Technical Guide

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Compound of Interest		
Compound Name:	GSK-1440115	
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Abstract

GSK-1440115 is a potent and selective antagonist of the Urotensin-II receptor (UTS2R), a G protein-coupled receptor implicated in a range of cardiovascular and respiratory diseases. This document provides a comprehensive overview of the in vitro pharmacological properties of **GSK-1440115**, summarizing its binding affinity, functional antagonism, and selectivity profile. Detailed methodologies for the key in vitro assays used to characterize this compound are provided, along with visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the Urotensin-II receptor (UTS2R), also known as GPR14. The U-II/UTS2R system is involved in various physiological processes, including the regulation of cardiovascular tone, renal function, and bronchoconstriction. Dysregulation of this system has been linked to the pathophysiology of conditions such as hypertension, heart failure, and asthma. **GSK-1440115** was developed as a small molecule antagonist to probe the therapeutic potential of inhibiting the UTS2R. This guide details its fundamental in vitro pharmacological characteristics.

Quantitative Pharmacological Data



The in vitro activity of **GSK-1440115** has been assessed through a series of binding and functional assays across multiple species. The data are summarized in the tables below.

Table 1: Binding Affinity of GSK-1440115 at Urotensin-II

Receptors

Receptor Source	Species	Assay Type	Radioligand	pKi	Ki (nM)
Recombinant UTS2R	Human	Radioligand Binding	[¹²⁵ I]hU-II	8.64	2.3[1][2]
Native UTS2R (SJRH30 cells)	Human	Radioligand Binding	[¹²⁵ l]hU-ll	8.34	4.6[1][2]
Recombinant UTS2R	Mouse	Radioligand Binding	[¹²⁵ I]hU-II	7.34	-
Recombinant UTS2R	Rat	Radioligand Binding	[¹²⁵ I]hU-II	7.74	-
Recombinant UTS2R	Cat	Radioligand Binding	[¹²⁵ l]hU-ll	8.24	-
Recombinant UTS2R	Monkey	Radioligand Binding	[¹²⁵ l]hU-ll	8.24	-

Data compiled from a comparative pharmacology study.[3]

Table 2: Functional Antagonism of GSK-1440115



Assay Type	Tissue/Cell Line	Species	Agonist	Parameter	Value
Aortic Ring Contraction	Isolated Aorta	Rat	hU-II	pKb	7.36[3]
Arterial Ring Contraction	Isolated Arteries	Various	hU-II	pA2	5.59 - 7.71[3] [4]
Cell Proliferation	Human Aortic Smooth Muscle Cells	Human	U-II	IC50 (nM)	82.3[5]

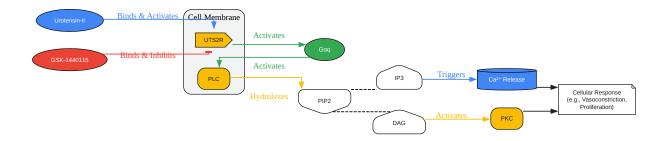
Table 3: Selectivity Profile of GSK-1440115

Target Class	Number of Targets Screened	Result	Notable Off-Target Activity
GPCRs, Enzymes, Ion Channels, Neurotransmitter Uptake Targets	87	>100-fold selectivity for UTS2R	κ-opioid receptor (99% inhibition of [³H]U-69593 binding at 1 μΜ)[3]

Signaling Pathway

GSK-1440115 acts as a competitive antagonist at the UTS2R, blocking the downstream signaling cascade initiated by the endogenous ligand Urotensin-II. The UTS2R is a Gαq-coupled receptor. Its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including vasoconstriction and cell proliferation, which are inhibited by **GSK-1440115**.





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Urotensin-II signaling pathway and inhibition by **GSK-1440115**.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These are based on the published characterization of **GSK-1440115** and standard pharmacological practices.

Radioligand Binding Assay

This assay measures the ability of **GSK-1440115** to displace a radiolabeled ligand from the Urotensin-II receptor.

Materials:

- Cell membranes from HEK293 cells stably expressing the recombinant UTS2R of interest (human, rat, etc.) or from a native source like SJRH30 cells.
- [125]]hU-II (Radioligand)
- GSK-1440115
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

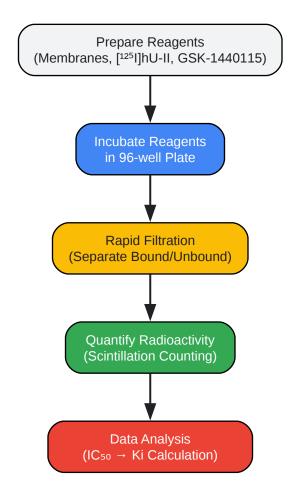


- Non-specific binding control (e.g., 1 μM unlabeled U-II)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of **GSK-1440115** in binding buffer.
- In a 96-well plate, add binding buffer, cell membranes (e.g., 10-20 μg protein/well), a fixed concentration of [125|]hU-II (typically at or below its Kd value), and varying concentrations of **GSK-1440115**.
- For total binding wells, add vehicle instead of GSK-1440115. For non-specific binding wells, add a saturating concentration of unlabeled U-II.
- Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of **GSK-1440115** by non-linear regression analysis of the competition binding curve.
- Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for the radioligand binding assay.

Isolated Aortic Ring Contraction Assay

This functional assay assesses the ability of **GSK-1440115** to inhibit U-II-induced vasoconstriction in an ex vivo tissue preparation.

Materials:

- Thoracic aorta from a rat.
- Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
- Urotensin-II (hU-II)



GSK-1440115

- Organ bath system with isometric force transducers.
- Data acquisition system.

Procedure:

- Isolate the thoracic aorta and cut it into rings (2-3 mm in width).
- Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g).
- Construct a cumulative concentration-response curve to hU-II to establish a baseline contractile response.
- Wash the tissues and allow them to return to baseline.
- Pre-incubate the tissues with a fixed concentration of GSK-1440115 (or vehicle control) for a
 defined period (e.g., 30-60 minutes).
- Construct a second cumulative concentration-response curve to hU-II in the presence of GSK-1440115.
- Repeat with different concentrations of GSK-1440115.
- Analyze the data to determine the type of antagonism. For a competitive antagonist, there
 will be a parallel rightward shift in the concentration-response curve.
- Calculate the pA₂ or pKb value using a Schild plot analysis to quantify the potency of GSK-1440115.

Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the inhibitory effect of **GSK-1440115** on U-II-induced proliferation of cells, such as human aortic smooth muscle cells (HASMCs).



Materials:

- HASMCs
- Cell culture medium (e.g., DMEM with low serum)
- Urotensin-II
- GSK-1440115
- BrdU (5-bromo-2'-deoxyuridine) labeling reagent
- Fixing/denaturing solution
- Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
- Substrate solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed HASMCs in a 96-well plate and culture until they reach sub-confluency.
- Serum-starve the cells for 24 hours to synchronize them in a quiescent state.
- Pre-treat the cells with various concentrations of **GSK-1440115** for 1-2 hours.
- Stimulate the cells with a mitogenic concentration of U-II (e.g., 50 nM). Include unstimulated and vehicle controls.
- Incubate for a period that allows for cell cycle progression (e.g., 24 hours).
- Add BrdU labeling reagent to the wells and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.



- Remove the medium, fix the cells, and denature the DNA according to the assay kit instructions.
- Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
- Wash the wells to remove unbound antibody.
- Add the substrate solution and measure the resulting signal (e.g., absorbance) using a microplate reader.
- Plot the signal against the concentration of GSK-1440115 and perform a non-linear regression to determine the IC₅₀ value.

Conclusion

The in vitro data robustly characterize **GSK-1440115** as a high-affinity, selective, and competitive antagonist of the Urotensin-II receptor. It demonstrates potent inhibition of U-II-mediated signaling and functional responses across multiple species and assay formats. While clinical studies in asthma did not show the desired efficacy, the detailed in vitro profile of **GSK-1440115** makes it a valuable pharmacological tool for further investigation into the physiological and pathophysiological roles of the U-II/UTS2R system.

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